Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a 4-benzoylbenzoyl imino group at position 2 and a methyl substituent at position 6 of the benzothiazole ring. The ethyl acetate moiety at position 3 enhances its solubility in organic solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S/c1-3-32-23(29)16-28-21-14-9-17(2)15-22(21)33-26(28)27-25(31)20-12-10-19(11-13-20)24(30)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOUJBQGAABOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Role of the 4-Benzoylbenzoyl Group : This moiety is critical for hydrophobic interactions in enzyme binding pockets. In bzATP, it enhances affinity for purinergic receptors but reduces selectivity due to steric effects .
- Methyl vs. Sulfamoyl at Position 6 : Methyl improves lipophilicity (logP ≈ 3.2), favoring CNS penetration, while sulfamoyl increases polarity (logP ≈ 1.8), making it more suitable for peripheral targets .
- Ester Modifications: Ethyl acetate balances solubility and metabolic stability. Butanoate esters (e.g., compound from ) exhibit prolonged half-lives in vivo but require higher synthetic effort.
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